Alloaromadendrene

Description

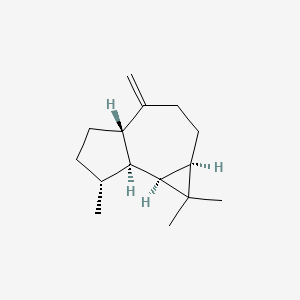

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1aR,4aS,7R,7aS,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11-,12-,13+,14-/m1/s1 |

InChI Key |

ITYNGVSTWVVPIC-XGFWRYKXSA-N |

SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2=C |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]1[C@H]3[C@H](C3(C)C)CCC2=C |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2=C |

Synonyms |

alloaromadendrene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Alloaromadendrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloaromadendrene, a naturally occurring sesquiterpene hydrocarbon, is a subject of growing interest within the scientific community due to its potential therapeutic properties, including antioxidant and lifespan-extending effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol .[1][2][3][4][5][6][7] It is a colorless liquid with a characteristic woody odor.[8] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [1][3][4][5] |

| Molecular Weight | 204.35 g/mol | [1][2][3][4][6][7][9] |

| CAS Number | 25246-27-9 | [1][3][4][7] |

| Appearance | Colorless Liquid | [5] |

| Odor | Woody | [8] |

| Boiling Point | 257.00 to 258.00 °C @ 760.00 mm Hg121.00 °C @ 10.00 mm Hg265-267 °C (lit.) | [4][8][9][10][11][12] |

| Density | 0.923 g/mL at 20 °C | [4][8][11][12] |

| Specific Gravity | 0.92300 @ 20.00 °C | [10] |

| Refractive Index | 1.50100 @ 20.00 °Cn20/D 1.501 | [8][10][12] |

| Flash Point | 248.00 °F (120.00 °C) - closed cup | [3][8][10][12] |

| Optical Rotation | [α]20/D −33±1°, neat | [12] |

| Solubility | Soluble in alcohol.Water: 0.07057 mg/L @ 25 °C (estimated) | [10] |

| Vapor Pressure | 0.023000 mmHg @ 25.00 °C (estimated) | [10] |

| LogP | 6.427 (estimated) | [8] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Key Spectral Data for this compound

| Spectroscopic Data | Description | Reference(s) |

| GC-MS | Kovats Retention Index (Standard non-polar): 1439, 1455. The mass spectrum shows characteristic fragmentation patterns for sesquiterpenes. | [9] |

| ¹H-NMR | Spectral data available from various databases. | [4] |

| ¹³C-NMR | Spectral data available from various databases. | [4][9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the determination of this compound's properties.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a sample, typically an essential oil.

Methodology:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used for sesquiterpene analysis.[13]

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3-5 °C/min).

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas at a constant flow rate.[12]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley).

-

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the boiling point of a liquid sample of this compound at atmospheric pressure.

Methodology:

-

Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

-

Procedure:

-

Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Place a small amount of the this compound sample into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the sample.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[14]

-

Optical Rotation Measurement

Objective: To measure the specific rotation of this compound, which is an indicator of its chirality.

Methodology:

-

Instrumentation: A polarimeter.

-

Sample Preparation: As this compound is a liquid, it can be measured neat (undiluted).

-

Procedure:

-

Calibrate the polarimeter by taking a reading with an empty sample tube.

-

Fill the polarimeter sample tube with the neat this compound sample, ensuring there are no air bubbles.

-

Place the sample tube in the polarimeter and measure the observed rotation (α) at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line at 589 nm).[11][15][16]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * d) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

d is the density of the liquid in g/mL.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the carbon skeleton.[17][18][19]

-

-

-

Structure Elucidation: The combined interpretation of these NMR spectra allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the molecular structure of this compound.

Biological Activity and Signaling Pathway

This compound has been shown to possess significant antioxidant properties and has been observed to extend the lifespan of the model organism Caenorhabditis elegans.[1][9] Mechanistic studies have revealed that these effects are mediated through the DAF-16 signaling pathway.[9]

The DAF-16/FOXO transcription factor is a key regulator of longevity, stress resistance, and metabolism in C. elegans.[1][3] Under conditions of oxidative stress, this compound is proposed to promote the translocation of DAF-16 from the cytoplasm to the nucleus. In the nucleus, DAF-16 activates the transcription of downstream target genes involved in stress resistance and longevity. This pathway is negatively regulated by the insulin/IGF-1 signaling (IIS) pathway.

Caption: this compound's antioxidant effect via the DAF-16 pathway.

Conclusion

This compound is a sesquiterpene with well-defined physical and chemical properties. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this compound. The emerging understanding of its biological activity, particularly its influence on the DAF-16 signaling pathway, highlights its potential as a lead compound in the development of novel therapeutics for age-related diseases and conditions associated with oxidative stress. Further research into its mechanism of action and preclinical studies are warranted to fully explore its therapeutic potential.

References

- 1. DAF-16: FOXO in the Context of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of C. elegans DAF-16 and its human ortholog FKHRL1 by the daf-2 insulin-like signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DAF-16/FoxO in Caenorhabditis elegans and Its Role in Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H24 | CID 10899740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of the volatile composition in essential oil of Descurainia sophia (L.) Webb ex Prantl (Flixweed) by gas chromatography/mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H-Cycloprop(e)azulene, decahydro-1,1,7-trimethyl-4-methylene-, (1aR-(1aalpha,4abeta,7alpha,7abeta,7balpha))- | C15H24 | CID 91354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Daf-16 - Wikipedia [en.wikipedia.org]

- 10. The DAF-16/FOXO Transcription Factor Functions as a Regulator of Epidermal Innate Immunity | PLOS Pathogens [journals.plos.org]

- 11. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 12. agilent.com [agilent.com]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]

- 16. digicollections.net [digicollections.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nmr hsqc hmbc: Topics by Science.gov [science.gov]

- 19. youtube.com [youtube.com]

Biosynthesis of Alloaromadendrene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloaromadendrene is a tricyclic sesquiterpenoid found in the essential oils of various plants, contributing to their characteristic aroma and reported to possess a range of biological activities, including antioxidant properties. As a member of the diverse family of aromadendrene-type sesquiterpenes, its biosynthesis is of significant interest for applications in flavor, fragrance, and potentially pharmaceuticals. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, detailing the precursor molecules, key enzymatic steps, and relevant experimental protocols for its study.

The biosynthesis of this compound, like other sesquiterpenes, originates from the central isoprenoid pathway. The fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. These precursors are then condensed to form the C15 molecule, farnesyl pyrophosphate (FPP), the universal precursor for all sesquiterpenes. The cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), is the crucial step that dictates the formation of the diverse array of sesquiterpene skeletons, including the aromadendrane scaffold of this compound.

This compound Biosynthesis Pathway

The biosynthesis of this compound from primary metabolites can be divided into two main stages: the formation of the precursor farnesyl pyrophosphate (FPP) and the subsequent cyclization of FPP to form the this compound skeleton.

Upstream Pathway: Synthesis of Farnesyl Pyrophosphate (FPP)

Plants utilize two independent pathways for the synthesis of the isoprenoid precursors, IPP and DMAPP:

-

The Mevalonate (MVA) Pathway: Primarily operating in the cytosol, this pathway begins with acetyl-CoA.

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate as starting materials.

IPP and DMAPP from these pathways are then used by farnesyl pyrophosphate synthase (FPPS) to generate FPP through sequential condensation reactions.

Caption: Overview of the this compound biosynthesis pathway.

Cyclization of FPP to this compound

The conversion of the linear FPP molecule into the complex tricyclic structure of this compound is a multi-step process catalyzed by a sesquiterpene synthase (STS). While a dedicated "this compound synthase" has not been extensively characterized, studies on various STSs suggest a common mechanistic framework. The reaction proceeds through a series of carbocation intermediates, with the specific folding of the FPP substrate within the enzyme's active site dictating the final product.

The proposed cyclization cascade is as follows:

-

Ionization: The reaction is initiated by the metal-cofactor (typically Mg²⁺) assisted removal of the pyrophosphate group from FPP, generating a farnesyl cation.

-

Isomerization and Cyclization: The farnesyl cation can isomerize to a nerolidyl cation, which then undergoes cyclization to form a germacrene A cation intermediate.

-

Further Cyclization and Rearrangement: A subsequent cyclization event forms the bicyclic aromadendrene skeleton.

-

Deprotonation: The final step involves the abstraction of a proton to yield the stable this compound molecule.

Caption: Proposed cyclization mechanism of FPP to this compound.

Quantitative Data

| Enzyme | Substrate | Major Product(s) | K_m (µM) | k_cat (s⁻¹) | Source |

| Aristolochene synthase (Penicillium roqueforti) | FPP | (+)-Aristolochene | 0.2 ± 0.05 | 0.045 ± 0.002 | |

| δ-Cadinene synthase (Gossypium arboreum) | FPP | δ-Cadinene | 1.5 ± 0.3 | 0.033 ± 0.002 | N/A |

| Germacrene A synthase (Lactuca sativa) | FPP | Germacrene A | 0.6 ± 0.1 | 0.012 ± 0.001 | N/A |

Experimental Protocols

The following section outlines generalized protocols for the identification and characterization of an this compound synthase. These methods are based on standard techniques used in the study of terpene synthases.

Identification and Cloning of Candidate Sesquiterpene Synthase Genes

Caption: Workflow for identifying and cloning a candidate STS gene.

Methodology:

-

Plant Material: Collect tissues from a plant known to produce this compound.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissues and reverse transcribe it into complementary DNA (cDNA).

-

PCR Amplification: Use degenerate primers designed based on conserved regions of known sesquiterpene synthase genes to amplify candidate gene fragments from the cDNA.

-

Sequencing and Analysis: Sequence the PCR products and perform BLAST analysis to identify putative STS genes.

-

Full-Length Gene Cloning: Once a candidate gene is identified, use techniques like RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequence, which is then cloned into an expression vector.

Heterologous Expression and Purification of Recombinant Protein

Caption: Workflow for recombinant protein expression and purification.

Methodology:

-

Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the candidate STS gene.

-

Protein Expression: Grow the transformed E. coli cells and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Cell Lysis: Harvest the cells and lyse them to release the recombinant protein.

-

Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Purity Analysis: Assess the purity of the protein using SDS-PAGE.

In Vitro Enzyme Assay and Product Analysis

Caption: Workflow for in vitro enzyme assay and product analysis.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the purified recombinant STS, the substrate FPP, and a suitable buffer with MgCl₂.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Stop the reaction and extract the sesquiterpene products with an organic solvent (e.g., hexane or pentane).

-

GC-MS Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS).

-

Product Identification: Identify this compound by comparing the mass spectrum and retention time with an authentic standard.

Conclusion

The biosynthesis of this compound in plants follows the general pathway of sesquiterpenoid synthesis, with the key step being the cyclization of farnesyl pyrophosphate catalyzed by a sesquiterpene synthase. While a highly specific this compound synthase remains to be fully characterized, the existing knowledge of sesquiterpene synthases provides a solid foundation for future research. The experimental protocols outlined in this guide offer a systematic approach for the identification, cloning, and functional characterization of enzymes responsible for the production of this valuable natural product. Further investigation into the structure and mechanism of these enzymes will not only enhance our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of this compound production in microbial or plant-based systems for various industrial applications.

Spectroscopic Profile of Alloaromadendrene: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of natural compounds is paramount. This technical guide provides an in-depth look at the spectroscopic data of Alloaromadendrene, a sesquiterpenoid of interest for its potential biological activities.

This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such spectra are also provided, alongside a visual workflow for the spectroscopic analysis of natural products.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its closely related diastereomer, Aromadendrene. Due to the limited availability of fully assigned public data for this compound, ¹H and ¹³C NMR data for Aromadendrene are provided as a close reference. It is important to note that while structurally very similar, minor differences in chemical shifts are expected between diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Aromadendrene (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~0.26 | dd | 11.4, 9.0 | Cyclopropane H |

| ~0.56 | ddd | 11.4, 9.0, 5.4 | Cyclopropane H |

| ~0.92 | d | - | Methyl Group |

| Note: | This data is for Aromadendrene, a diastereomer of this compound.[1] |

Table 2: ¹³C NMR Spectroscopic Data for (+)-Aromadendrene

| Chemical Shift (δ) ppm |

| A complete, publicly available peak list for this compound is not readily available. The data for the diastereomer (+)-Aromadendrene can be found on spectral databases such as SpectraBase.[2] |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Association |

| A detailed, publicly available list of IR absorption peaks for this compound is not readily available. However, typical spectra for sesquiterpenes would show strong C-H stretching vibrations between 2850-3000 cm⁻¹, and C-C stretching in the fingerprint region. |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (GC-MS, EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 161 | 99.99 |

| 41 | 94.00 |

| 91 | 83.50 |

| 93 | 80.00 |

| 107 | 71.50 |

| Data obtained from PubChem.[1] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Fourier transform the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: As above.

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

-

Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small drop of neat this compound directly onto the crystal.

-

If using salt plates (e.g., KBr), place a drop of the liquid between two plates to create a thin film.[3]

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Collection:

-

Collect a background spectrum of the clean, empty sample holder.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the absorbance or transmittance spectrum.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for terpene analysis.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak and compare it to library data (e.g., NIST, Wiley) for confirmation.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a natural product like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Alloaromadendrene: A Technical Overview of Early Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloaromadendrene, a tricyclic sesquiterpenoid, is a naturally occurring isomeric form of aromadendrene, commonly found in the essential oils of various plants. Early scientific investigations into this compound have unveiled a spectrum of biological activities, positioning it as a molecule of interest for further research and potential therapeutic development. This technical guide provides an in-depth overview of the initial findings on the biological activities of this compound, with a focus on its antioxidant, cytotoxic, antibacterial, and anti-inflammatory properties. The information presented herein is compiled from foundational studies, offering detailed experimental methodologies and quantitative data to support future research endeavors.

Antioxidant Activity and Lifespan Extension in Caenorhabditis elegans

Early research identified this compound as a potent antioxidant with the ability to extend the lifespan of the model organism Caenorhabditis elegans. These studies highlighted its protective effects against oxidative stress, a key factor in aging and various pathologies.

Quantitative Data: Lifespan and Oxidative Stress Resistance

| Parameter | Condition | Result | Reference |

| Mean Lifespan Extension | Wild-type C. elegans | Up to 21.7% increase | [1] |

| Survival Rate under Oxidative Stress (Juglone-induced) | Wild-type C. elegans | Significant increase in survival | [2] |

Experimental Protocol: C. elegans Lifespan and Oxidative Stress Assays

1. Organism and Maintenance:

-

Strain: Wild-type Caenorhabditis elegans N2 Bristol strain.

-

Maintenance: Worms were cultured on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source at 20°C. Age synchronization was achieved by collecting eggs from gravid hermaphrodites and allowing them to hatch.

2. Lifespan Assay:

-

Synchronized L4 larvae were transferred to fresh NGM plates containing different concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and mixed into the agar. A vehicle control (DMSO) was run in parallel.

-

The worms were transferred to fresh plates every other day to prevent progeny from confounding the results.

-

The number of living and dead worms was scored daily. A worm was considered dead if it did not respond to gentle prodding with a platinum wire.

-

Survival curves were generated, and statistical analysis (e.g., log-rank test) was performed to determine the effect on lifespan.

3. Oxidative Stress Resistance Assay (Juglone-induced):

-

Age-synchronized adult worms were pre-treated with various concentrations of this compound for a specified period (e.g., 48 hours).

-

Following pre-treatment, the worms were exposed to a lethal concentration of juglone (a pro-oxidant) in M9 buffer.

-

Survival was scored at regular intervals over 24 hours.

-

The percentage of surviving worms was calculated and compared between the this compound-treated and control groups.

Signaling Pathway: DAF-16/FOXO Transcription Factor

The lifespan-extending and stress-resistance effects of this compound in C. elegans are linked to the modulation of the DAF-16/FOXO signaling pathway, a key regulator of longevity and stress responses.

Cytotoxic Activity

Early investigations have explored the potential of this compound as a cytotoxic agent against various cancer cell lines. These studies are crucial in the preliminary screening of natural compounds for anticancer drug development.

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | Assay | IC₅₀ (µg/mL) | Reference |

| HepG2 (Human Hepatocellular Carcinoma) | MTT | 61.35 (for essential oil containing 7.3% this compound) | [1] |

| MCF-7 (Human Breast Adenocarcinoma) | MTT | 56.53 (for essential oil containing 7.3% this compound) | [1] |

Note: The provided IC₅₀ values are for an essential oil containing this compound, not for the pure compound. Further studies with isolated this compound are required to determine its precise cytotoxic potency.

Experimental Protocol: MTT Assay for Cytotoxicity

1. Cell Culture:

-

Cell Lines: HepG2 and MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

2. MTT Assay:

-

Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

The culture medium was then replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) and a blank (medium only) were included.

-

The plates were incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) was determined.

Antibacterial Activity

Initial screenings have suggested that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is of significant interest in the search for new antimicrobial agents to combat antibiotic resistance.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | Assay | MIC (mg/mL) | Reference |

| Staphylococcus aureus | Broth Microdilution | 0.16 - 0.31 (for essential oil containing 7.3% this compound) | [1] |

| Escherichia coli | Broth Microdilution | 0.16 - 0.31 (for essential oil containing 7.3% this compound) | [1] |

Note: The provided MIC values are for an essential oil and not the pure compound. The antibacterial efficacy of isolated this compound needs to be determined.

Experimental Protocol: Broth Microdilution for MIC Determination

1. Bacterial Strains and Culture Conditions:

-

Strains: Staphylococcus aureus (e.g., ATCC 25923) and Escherichia coli (e.g., ATCC 25922).

-

Culture: Bacteria were grown in Mueller-Hinton Broth (MHB) at 37°C.

2. Broth Microdilution Assay:

-

A serial two-fold dilution of this compound was prepared in MHB in a 96-well microtiter plate.

-

An inoculum of each bacterial strain was prepared and adjusted to a concentration of 5 x 10⁵ CFU/mL.

-

100 µL of the bacterial inoculum was added to each well containing the diluted this compound.

-

Positive (inoculum without this compound) and negative (broth only) controls were included.

-

The plate was incubated at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Anti-inflammatory Activity

Preliminary evidence suggests that this compound may exert anti-inflammatory effects, a property with broad therapeutic potential. A common in vitro model to assess this activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data: Nitric Oxide Inhibition

Experimental Protocol: Nitric Oxide Assay in LPS-Stimulated Macrophages

1. Cell Culture:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture: Cells were maintained in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

2. Nitric Oxide Assay:

-

RAW 264.7 cells were seeded in a 96-well plate and allowed to adhere.

-

The cells were pre-treated with various concentrations of this compound for 1-2 hours.

-

Following pre-treatment, the cells were stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. A control group without LPS stimulation was also included.

-

The plates were incubated for 24 hours.

-

After incubation, the cell culture supernatant was collected to measure the amount of nitrite (a stable product of NO) using the Griess reagent system.

-

The absorbance was measured at 540 nm, and the concentration of nitrite was determined from a standard curve.

-

The percentage of NO inhibition by this compound was calculated relative to the LPS-stimulated control, and the IC₅₀ value can be determined.

References

Alloaromadendrene: A Technical Guide to its Olfactory Properties and Aroma Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloaromadendrene, a sesquiterpene hydrocarbon, is a naturally occurring volatile organic compound found in various plants. Its characteristic aroma contributes significantly to the scent profile of numerous essential oils. This technical guide provides an in-depth analysis of the olfactory properties and aroma profile of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development, flavor and fragrance chemistry, and sensory science.

Olfactory Properties

The primary olfactory characteristic of this compound is a distinct woody aroma. This foundational note is often described as dry and clean, reminiscent of freshly cut wood or dried woods. While "woody" is the dominant descriptor, the overall aroma profile can be more complex, with some sources suggesting subtle spicy undertones, although this is not a universally attributed characteristic directly to the pure compound.

Aroma Profile

In studies of essential oils rich in sesquiterpenes, compounds with woody notes are often characterized by descriptors such as "woody," "dry," "balsamic," and sometimes "spicy" or "earthy." It is plausible that a GC-O analysis of this compound would reveal a primary "woody" peak with potential secondary notes that contribute to its overall complexity.

Quantitative Olfactory Data

Quantitative data, such as odor thresholds and typical concentrations in natural sources, are crucial for understanding the potency and relevance of an aroma compound.

Odor Threshold

The odor threshold is the lowest concentration of a compound that is detectable by the human nose. Specific odor threshold data for this compound is not widely published. However, sesquiterpenes, in general, tend to have higher molecular weights and lower volatility compared to monoterpenes, which can influence their odor thresholds. For context, the odor threshold of another woody sesquiterpene, α-cedrene, is reported to be in the parts-per-billion (ppb) range. It is reasonable to hypothesize that this compound possesses a similarly low odor threshold, making it a potent contributor to the overall aroma of a mixture even at low concentrations.

Concentration in Natural Sources

This compound has been identified as a constituent in various essential oils. The concentration can vary significantly depending on the plant species, geographical origin, and extraction method.

| Essential Oil Source | This compound Concentration (%) | Reference |

| Cinnamomum osmophloeum (leaves) | 5.0 | [1] |

| Lantana camara | 1.5 - 10.7 | |

| Eucalyptus globulus | 1.0 - 4.5 |

Note: The concentration ranges for Lantana camara and Eucalyptus globulus are indicative and can vary based on chemotype and other factors.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for characterizing the aroma profile of a volatile compound. A detailed methodology for the analysis of sesquiterpenes like this compound is outlined below.

Objective: To identify and describe the odorous compounds eluting from a gas chromatograph.

Instrumentation:

-

Gas Chromatograph (GC) coupled with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

-

Capillary column suitable for terpene analysis (e.g., DB-5, HP-5ms).

Procedure:

-

Sample Preparation: A diluted solution of the essential oil or a pure standard of this compound in a suitable solvent (e.g., ethanol or hexane) is prepared.

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet.

-

GC Separation: The GC oven temperature is programmed to separate the volatile compounds based on their boiling points and polarity. A typical program for sesquiterpenes might start at 60°C and ramp up to 240°C.

-

Effluent Splitting: The column effluent is split between the FID and the ODP.

-

Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the ODP and records the retention time and a detailed description of each perceived odor.

-

Data Analysis: The olfactogram (a chromatogram of odor perceptions) is aligned with the FID chromatogram to correlate specific chemical compounds with their respective aromas.

Sensory Panel Evaluation

To obtain robust and reliable sensory data, a trained panel is essential.

Objective: To describe and quantify the aroma attributes of this compound.

Procedure:

-

Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and scale the intensity of various aroma descriptors, particularly those relevant to woody and spicy notes.

-

Sample Preparation: Solutions of this compound at different concentrations in an odorless solvent are prepared in coded sample vials.

-

Evaluation: Panelists sniff the samples in a controlled environment (e.g., sensory booths) and rate the intensity of predefined aroma attributes (e.g., woody, earthy, spicy, dry) on a linear scale.

-

Data Analysis: The intensity ratings are statistically analyzed to generate a comprehensive sensory profile of the compound.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to this compound have not yet been identified, the general mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant molecule, the OR undergoes a conformational change, activating an associated G-protein (Gαolf). This initiates a signaling cascade that leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain for further processing and interpretation as a specific scent.

Conclusion

This compound is a significant contributor to the woody aroma of many natural products. While its primary olfactory note is well-established, further research is needed to determine its precise odor threshold and a detailed aroma profile through techniques like Gas Chromatography-Olfactometry. Understanding the specific olfactory receptors that interact with this compound will provide deeper insights into the molecular basis of woody scent perception. The information and methodologies presented in this guide serve as a valuable resource for professionals in the fields of sensory science, natural product chemistry, and drug development.

References

A Technical Guide to the Solubility of Alloaromadendrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of alloaromadendrene, a naturally occurring sesquiterpene. While direct quantitative solubility data for this compound is limited in publicly available literature, this document compiles estimations based on structurally similar sesquiterpenes, details standard experimental protocols for solubility determination, and explores a relevant biological pathway influenced by this compound. This information is intended to support research, formulation development, and drug discovery efforts involving this compound.

Introduction to this compound

This compound is a sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It is a natural product found in various plants and has been noted for its potential antioxidant properties. Research has indicated that this compound may protect against oxidative stress and prolong lifespan in model organisms such as Caenorhabditis elegans. Understanding its solubility in different organic solvents is crucial for its extraction, purification, formulation, and in vitro/in vivo testing. As a non-polar hydrocarbon, it is expected to be poorly soluble in water and more soluble in organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. These properties influence its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | --INVALID-LINK-- |

| Molecular Weight | 204.35 g/mol | --INVALID-LINK-- |

| XLogP3-AA | 4.7 | --INVALID-LINK-- |

| Water Solubility (estimated) | 0.07057 mg/L @ 25 °C | The Good Scents Company |

| General Solubility | Soluble in alcohol | The Good Scents Company |

Solubility of this compound in Organic Solvents

Table 1: Estimated Solubility of this compound Based on Structurally Similar Sesquiterpenes

| Solvent | β-Caryophyllene (C₁₅H₂₄) | (-)-Caryophyllene Oxide (C₁₅H₂₄O) | Patchoulol (C₁₅H₂₆O) |

| Ethanol | ≥ 176.67 mg/mL[1][2] | ~30 mg/mL[3] | ~16 mg/mL[4] |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (ultrasonication needed)[1] | ~10 mg/mL[3] | ~45 mg/mL[5] |

| Dimethylformamide (DMF) | Data not available | ~20 mg/mL[3] | ~25 mg/mL[4] |

| Ether | Soluble[6] | Soluble | Soluble[7] |

| Oils | Soluble[6] | Data not available | Data not available |

| Water | Insoluble | Sparingly soluble in aqueous buffers | Sparingly soluble in aqueous buffers |

Note: The data presented for β-caryophyllene, (-)-caryophyllene oxide, and patchoulol should be used as an estimation for the solubility of this compound. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods should be employed. The following are detailed protocols for the gravimetric and shake-flask with HPLC analysis methods, which are suitable for determining the solubility of hydrophobic compounds like sesquiterpenes in organic solvents.[8][9][10][11][12][13][14][15]

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully collect a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) can also be used.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the analyte.

-

-

Quantification:

-

Once the solvent is completely evaporated, weigh the container with the dried residue.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the container.

-

Calculate the solubility in units such as g/L or mg/mL.

-

Shake-Flask Method with HPLC Analysis

This method is highly accurate and is suitable for determining the solubility of compounds that can be quantified using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature.

-

-

Sample Preparation:

-

After reaching equilibrium, centrifuge the saturated solution at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (usually the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Biological Pathway Visualization: this compound and the DAF-16/FOXO Pathway

This compound has been shown to extend the lifespan of C. elegans and protect against oxidative stress. This effect is mediated through the DAF-16/FOXO signaling pathway, a key regulator of longevity and stress resistance.[16][17][18][19][20] The following diagram illustrates the simplified workflow of how this compound is thought to interact with this pathway.

Caption: Logical workflow of this compound's influence on the DAF-16 pathway.

Conclusion

This technical guide provides an essential resource for professionals working with this compound. While quantitative solubility data remains to be experimentally determined for this specific compound, the provided estimations based on analogous sesquiterpenes offer a valuable starting point for formulation and experimental design. The detailed protocols for solubility determination will enable researchers to generate precise data for their specific applications. Furthermore, the visualization of the DAF-16 signaling pathway provides context for the biological activity of this compound, aiding in the design of future studies. It is recommended that researchers conduct their own solubility studies to obtain precise values for their specific solvent systems and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lifetechindia.com [lifetechindia.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Patchouli alcohol | Patchoulol | antioxidant | antitumor | TargetMol [targetmol.com]

- 6. (-)-Caryophyllene | C15H24 | CID 5281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Patchoulol - Wikipedia [en.wikipedia.org]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. scribd.com [scribd.com]

- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. researchgate.net [researchgate.net]

- 14. pharmaguru.co [pharmaguru.co]

- 15. sciforum.net [sciforum.net]

- 16. DAF-16/FOXO Transcription Factor in Aging and Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. C. elegans DAF-16/FOXO interacts with TGF-ß/BMP signaling to induce germline tumor formation via mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of DAF-16/FOXO by reactive oxygen species contributes to longevity in long-lived mitochondrial mutants in Caenorhabditis elegans | PLOS Genetics [journals.plos.org]

- 19. Worming pathways to and from DAF-16/FOXO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Engine Room of Aromatics: A Technical Guide to the Key Enzymes in Alloaromadendrene Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core enzymatic machinery responsible for the biosynthesis of alloaromadendrene, a significant sesquiterpenoid with promising biological activities. This document provides a comprehensive overview of the key enzymes, their catalytic mechanisms, quantitative data, and detailed experimental protocols relevant to their study.

The this compound Biosynthetic Pathway: An Overview

This compound, a tricyclic sesquiterpene, is synthesized from the universal C15 precursor, farnesyl pyrophosphate (FPP). The biosynthesis is a two-stage process involving the cyclization of FPP to form the characteristic aromadendrene skeleton, followed by potential modifications by tailoring enzymes. FPP itself is produced through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.[1]

The key enzymatic players in this pathway are:

-

Sesquiterpene Synthases (STSs): These enzymes are the gatekeepers of sesquiterpenoid diversity, catalyzing the complex cyclization of the linear FPP molecule into a multitude of cyclic structures, including the aromadendrene scaffold.[2]

-

Cytochrome P450 Monooxygenases (CYP450s): This vast family of enzymes often acts as "tailoring enzymes," introducing oxidative modifications to the terpene backbone, which can alter the compound's biological activity.[3][4][5]

Core Enzymes: The Sesquiterpene Synthases

The formation of the this compound carbon skeleton is catalyzed by a specific class of sesquiterpene synthases. While a dedicated and fully characterized this compound synthase with published kinetic data remains to be definitively isolated, studies on sesquiterpene synthases from this compound-producing plants, such as Valeriana officinalis, provide valuable insights into the properties of these enzymes. For the purpose of this guide, we will use data from characterized sesquiterpene synthases from V. officinalis as a representative example.

Quantitative Data on Representative Sesquiterpene Synthases

The following table summarizes the kinetic properties of two sesquiterpene synthases from Valeriana officinalis, a known producer of this compound. This data is crucial for understanding the efficiency and substrate affinity of these enzymes.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Major Products | Reference |

| Valerenadiene Synthase (VoTPS2) | Valeriana officinalis | FPP | 10 | 0.01 | Valerena-4,7(11)-diene | [1][6] |

| Germacrene C Synthase (VoTPS1) | Valeriana officinalis | FPP | 10 | 0.01 | Germacrene C, Germacrene D | [1][6] |

| Amorpha-4,11-diene synthase | Artemisia annua | FPP | 0.9 | - | Amorpha-4,11-diene | [7] |

Note: While these enzymes do not primarily produce this compound, their kinetic parameters are representative of sesquiterpene synthases and provide a valuable benchmark for researchers in the field.

Tailoring Enzymes: Cytochrome P450 Monooxygenases

Following the initial cyclization by STSs, the this compound skeleton can be further modified by cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups and other functionalities, leading to a diverse array of aromadendrene-type sesquiterpenoids.[2] The specific CYP450s involved in the direct modification of this compound are an active area of research.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the characterization of this compound biosynthetic enzymes.

Gene Cloning and Heterologous Expression of a Putative this compound Synthase

Objective: To obtain a functional recombinant sesquiterpene synthase for in vitro characterization.

Protocol:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from a plant species known to produce this compound (e.g., Valeriana officinalis roots) using a suitable kit. Synthesize first-strand cDNA using a reverse transcriptase.

-

Gene Amplification: Design degenerate primers based on conserved regions of known sesquiterpene synthase genes or use gene-specific primers if sequence information is available. Amplify the full-length open reading frame (ORF) of the putative this compound synthase gene using PCR.

-

Cloning into an Expression Vector: Ligate the amplified PCR product into a suitable bacterial or yeast expression vector (e.g., pET-28a(+) for E. coli or pESC-URA for Saccharomyces cerevisiae).[8]

-

Transformation and Expression: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or S. cerevisiae WAT11). Induce protein expression according to the vector and host system specifications (e.g., with IPTG for E. coli or galactose for yeast).

Recombinant Protein Purification

Objective: To purify the recombinant sesquiterpene synthase for kinetic analysis.

Protocol:

-

Cell Lysis: Harvest the induced cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the cell lysate at high speed to pellet cell debris.

-

Affinity Chromatography: If the protein is His-tagged, purify the supernatant using a Ni-NTA affinity chromatography column. Elute the bound protein with an imidazole gradient.

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer using dialysis or a desalting column.

-

Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE.

In Vitro Enzyme Assay

Objective: To determine the enzymatic activity and product profile of the purified sesquiterpene synthase.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT), the purified enzyme, and the substrate farnesyl pyrophosphate (FPP).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Stop the reaction and extract the sesquiterpene products by adding an organic solvent (e.g., hexane or ethyl acetate) and vortexing.

-

Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products.[7]

GC-MS Analysis of Sesquiterpene Products

Objective: To identify and quantify the products of the enzyme assay.

Protocol:

-

GC Column: Use a non-polar capillary column (e.g., HP-5MS).

-

Temperature Program:

-

Initial temperature: 50°C, hold for 2 min.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Hold: Hold at 250°C for 5 min.

-

-

Carrier Gas: Use helium as the carrier gas.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.

-

Identification: Identify the products by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).[9][10][11]

Regulatory Mechanisms: The Jasmonate Signaling Pathway

The biosynthesis of sesquiterpenoids, including likely this compound, is often regulated by plant defense signaling pathways. The jasmonate signaling pathway is a key regulator of terpene synthase gene expression in response to biotic and abiotic stresses.[12][13][14][15][16][17][18][19]

Upon perception of a stimulus (e.g., herbivore attack or pathogen infection), the level of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), increases. JA-Ile promotes the interaction between the F-box protein COI1 and JAZ repressor proteins, leading to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors (TFs), such as MYC2, which can then activate the expression of target genes, including sesquiterpene synthase genes.[16][20]

Visualizations

Biosynthetic Pathway of this compound

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Enzyme Characterization

Caption: Experimental workflow for characterizing an this compound synthase.

Jasmonate Signaling Pathway Regulating Terpene Biosynthesis

References

- 1. ovid.com [ovid.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Enzymatic synthesis of valerena-4,7(11)-diene by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular cloning, expression, and characterization of amorpha-4,11-diene synthase, a key enzyme of artemisinin biosynthesis in Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cloning, Expression and Functional Characterization of a Novel α-Humulene Synthase, Responsible for the Formation of Sesquiterpene in Agarwood Originating from Aquilaria malaccensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Impact of elicitors and light on biosynthesis of sesquiterpene lactones in tissue culture of Arnica montana and its variety Arbo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Impact of elicitors and light on biosynthesis of sesquiterpene lactones in tissue culture of Arnica montana and its variety Arbo [frontiersin.org]

- 19. academic.oup.com [academic.oup.com]

- 20. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicological Screening of Alloaromadendrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available, limited toxicological data for Alloaromadendrene and provides generalized experimental protocols for a comprehensive initial toxicological screening. The toxicological properties of this compound have not been thoroughly investigated. The protocols described herein are based on standard toxicological methodologies and have not all been specifically applied to this compound in the cited literature. Researchers should exercise caution and adhere to all relevant safety guidelines when handling this compound.

Introduction

This compound is a naturally occurring sesquiterpenoid found in various plants. Preliminary studies suggest it possesses antioxidant properties and may have life-extending effects in simple organisms like Caenorhabditis elegans by protecting against oxidative stress.[1][2] While these findings are promising for potential therapeutic applications, a thorough evaluation of its toxicological profile is a critical prerequisite for any further development. This technical guide provides a summary of the existing, albeit limited, toxicological data on this compound and outlines a recommended workflow for an initial toxicological screening.

Physicochemical Properties and Safety Information

A summary of the known physicochemical properties and safety information for this compound is presented below. This information is crucial for safe handling and for designing toxicological experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [3] |

| Molecular Weight | 204.35 g/mol | [3] |

| Appearance | Colorless clear liquid (estimated) | [4] |

| Boiling Point | 257.00 to 258.00 °C @ 760.00 mm Hg | [4] |

| Flash Point | 248.00 °F (120.00 °C) | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | [4] |

| GHS Classification | Not classifiable according to currently available data | [5][6] |

| Precautionary Statements | Avoid contact with skin and eyes; Keep out of reach of children. | [4][5] |

In Vitro Toxicity Assessment

In vitro assays are the first step in evaluating the potential toxicity of a compound. They provide data on cytotoxicity (cell death) and genotoxicity (damage to genetic material).

Cytotoxicity

Limited data is available on the cytotoxicity of this compound. One study reported an IC50 value against human colon adenocarcinoma cells (LoVo).[1] Another study evaluated the cytotoxicity of an essential oil containing this compound against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines.[7]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound and Related Essential Oil

| Cell Line | Assay | Compound Tested | IC50 Value | Reference |

| LoVo | MTT | This compound | 63 µM | [1] |

| HepG2 | MTT | Essential Oil of Dianella ensifolia (7.3% this compound) | 61.35 µg/mL | [7] |

| MCF-7 | MTT | Essential Oil of Dianella ensifolia (7.3% this compound) | 56.53 µg/mL | [7] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells (e.g., HepG2, MCF-7, LoVo) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Genotoxicity

There is currently no available data on the genotoxicity of this compound. A standard battery of in vitro genotoxicity tests is recommended to assess the potential for this compound to cause DNA or chromosomal damage. These tests are typically required by regulatory agencies.

-

Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations).

-

In Vitro Mammalian Chromosomal Aberration Test: This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

-

In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay): This test detects gene mutations and clastogenic (chromosome-breaking) effects in mammalian cells.

-

Strain Selection: Use appropriate bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Exposure:

-

Plate Incorporation Method: Combine the test compound, bacterial culture, and S9 mix (if used) with molten top agar and pour it onto minimal glucose agar plates.

-

Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix before adding the top agar and plating.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (negative control) and this increase is reproducible.

In Vivo Toxicity Assessment

No in vivo toxicological studies of this compound in mammalian models have been identified. In vivo studies are essential to understand the systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, and to identify potential target organs for toxicity.

Recommended In Vivo Toxicity Studies

-

Acute Oral Toxicity Study (OECD 420, 423, or 425): This is typically the first in vivo study performed to determine the short-term toxicity of a single high dose of a substance and to estimate the median lethal dose (LD50).

-

In Vivo Micronucleus Test (OECD 474): This assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes of bone marrow or peripheral blood of treated animals (usually rodents). This is a standard follow-up to in vitro genotoxicity tests.

-

Repeated Dose Toxicity Study (e.g., 28-day, OECD 407): This study provides information on the toxic effects of repeated exposure to a substance over a longer period. It helps to identify target organs and to determine a No-Observed-Adverse-Effect Level (NOAEL).

-

Animal Selection: Use a suitable rodent species (e.g., mice or rats).

-

Dose Selection: Based on acute toxicity data, select at least three dose levels. Include a vehicle control and a positive control (e.g., cyclophosphamide).

-

Administration: Administer this compound to the animals, typically via the intended clinical route (e.g., oral gavage).

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last administration (e.g., 24 and 48 hours).

-

Slide Preparation: Prepare smears of the collected cells on microscope slides and stain them (e.g., with Giemsa).

-

Microscopic Analysis: Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.

-

Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Signaling Pathway Analysis

Currently, there is no toxicological data linking this compound to specific signaling pathways. However, one study suggests that its protective effects in C. elegans involve the FOXO transcription factor DAF-16, a key component of the insulin/IGF-1 signaling pathway that regulates stress resistance and longevity.[2] Further research is needed to determine if this compound interacts with this or other pathways in mammalian systems, and whether such interactions have toxicological implications.

Conclusion and Future Directions

The available toxicological data for this compound is very limited. While it does not suggest significant toxicity at the concentrations tested, a comprehensive toxicological assessment is required before it can be considered for further development. The following steps are recommended:

-

In Vitro Cytotoxicity: Conduct cytotoxicity assays in a broader panel of human cell lines to determine cell-type-specific effects.

-

In Vitro Genotoxicity: Perform a standard battery of genotoxicity assays (Ames test, chromosomal aberration, and mouse lymphoma assay) to assess its mutagenic and clastogenic potential.

-

In Vivo Toxicity: If the in vitro results are favorable, proceed with an acute oral toxicity study in rodents, followed by an in vivo micronucleus test and a 28-day repeated dose toxicity study to identify potential target organs and establish a NOAEL.

-

Mechanism of Action: Investigate the potential mechanisms of toxicity (if any) by exploring interactions with key signaling pathways in mammalian cells.

A systematic approach to toxicological screening, as outlined in this guide, will provide the necessary data to make an informed decision on the safety profile of this compound and its potential for future therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Alloaromadendren | C15H24 | CID 91746537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 25246-27-9 [thegoodscentscompany.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound | C15H24 | CID 10899740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Biodiversity of Alloaromadendrene-Producing Plant Species

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of plant species known to produce the sesquiterpenoid Alloaromadendrene. It includes quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an elucidation of its biosynthetic pathway.

Introduction to this compound

This compound is a tricyclic sesquiterpene hydrocarbon found in the essential oils of various plants. It is a structural isomer of aromadendrene. This compound and its derivatives have garnered interest in the scientific community for their potential biological activities, making the exploration of its natural sources a key area of research for drug discovery and development.

Biodiversity of this compound-Producing Plant Species

This compound has been identified in a diverse range of plant families. The following table summarizes the quantitative data available for this compound content in the essential oils of several species.

Data Presentation: Quantitative Analysis of this compound

| Plant Species | Family | Plant Part | This compound Content (%) | Reference |

| Polyalthia longifolia | Annonaceae | Leaf | 19.7 | [1] |

| Eucalyptus globulus | Myrtaceae | Leaf (distillation tail) | 10-15 | |

| Duguetia pycnastera | Annonaceae | Leaf and Fine Stems | 9.1 | [1] |

| Dianella ensifolia | Asphodelaceae | Aerial Parts | 7.3 | [2][3] |

| Cinnamomum osmophloeum | Lauraceae | Leaf | 5.0 | [4][5] |

| Nectandra spp. | Lauraceae | Not Specified | Present | [6] |

| Pimenta berry | Myrtaceae | Not Specified | Present | |

| Myrica gale | Myricaceae | Not Specified | Present | |

| Comptonia peregrina | Myricaceae | Not Specified | Present | |

| White cardamom | Zingiberaceae | Not Specified | Present | |

| Indigofera aspalathoides | Fabaceae | Not Specified | Present | |

| Lophomyrtus bullata | Myrtaceae | Not Specified | Present | [7] |

| Thymus camphoratus | Lamiaceae | Not Specified | Present | [7] |

| Duguetia glabriuscula | Annonaceae | Leaf | Present | [1] |

| Eucalyptus camaldulensis | Myrtaceae | Fruit | Present | |

| Rhododendron tomentosum | Ericaceae | Not Specified | Present |

Experimental Protocols

Extraction of this compound via Hydrodistillation

This protocol describes a general method for extracting essential oils containing this compound from plant material.

Objective: To isolate volatile compounds, including this compound, from a plant matrix.

Materials and Apparatus:

-

Fresh or dried plant material (e.g., leaves, stems)

-

Distilled water

-

Grinder or mortar and pestle

-

Round-bottom flask (distilling flask)

-

Heating mantle

-

Clevenger-type apparatus or other steam distillation setup

-

Condenser

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Methodology:

-

Sample Preparation: Grind the plant material to a coarse powder to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble the hydrodistillation apparatus. Place the ground plant material into the distilling flask and add a sufficient volume of distilled water to immerse the sample.

-

Distillation: Heat the flask using the heating mantle. As the water boils, the steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

-

Separation: The condensed liquid (a mixture of water and essential oil) is collected in the Clevenger apparatus. Due to their immiscibility and density difference, the essential oil will form a separate layer from the water.

-

Collection and Drying: Carefully collect the essential oil layer. To remove any residual water, treat the oil with a small amount of anhydrous sodium sulfate.

-

Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.

Experimental workflow for the extraction of this compound.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of this compound in an essential oil sample.

Objective: To identify and quantify this compound in a complex essential oil mixture.

Materials and Apparatus:

-

Essential oil sample

-

Volatile solvent (e.g., hexane or dichloromethane)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)